8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
Description
Properties
CAS No. |
62216-18-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
8-hydroxy-3-methyl-6,7-dihydro-5H-quinoline-8-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8-3-2-4-11(15,10(12)14)9(8)13-6-7/h5-6,15H,2-4H2,1H3,(H2,12,14) |
InChI Key |
BVMOVWZKMCHOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)(C(=O)N)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Chlorination-Cyanation-Hydrolysis Pathway
This three-step method begins with the synthesis of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline, followed by chlorination, cyanation, and hydrolysis to introduce the carboxamide group.
Step 1: Synthesis of 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline
The starting material, 3-methyl-5,6,7,8-tetrahydroquinoline-1-oxide (1.63 g, 0.02 mol), is treated with methanesulphonyl chloride (1.62 mL) at 0°C for 2 hours and then at 80°C for 2.5 hours. The mixture is neutralized with sodium carbonate (pH 9.0) and extracted with ethyl acetate to yield 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline as colorless needles (m.p. 58°C) after recrystallization from n-hexane.
Step 2: Chlorination at the 8-Position
The hydroxy group is converted to a chloro substituent by refluxing 8-hydroxy-3-methyl-THQ (15 g) with thionyl chloride (33 g) at 0°C for 1 hour and then at reflux for 2 hours. The resultant 8-chloro-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is recrystallized from ethanol-ether (m.p. 177°C).
Step 3: Cyanation and Hydrolysis to Carboxamide
The chloro intermediate is displaced with potassium cyanide in dimethylformamide at 120°C for 12 hours to form 8-cyano-3-methyl-THQ. Subsequent hydrolysis with concentrated sulfuric acid (90°C, 6 hours) yields the target carboxamide. Typical yields range from 65–75% after purification via column chromatography.
Direct Substitution of the Hydroxy Group
An alternative route involves direct functionalization of the hydroxy group via Mitsunobu or Ullmann-type reactions.
Mitsunobu Reaction with Phthalimide
8-Hydroxy-3-methyl-THQ (10 mmol) reacts with phthalimide (12 mmol) and diethyl azodicarboxylate (DEAD, 12 mmol) in tetrahydrofuran under nitrogen. After 24 hours, the phthalimide-protected amine is hydrolyzed with hydrazine hydrate in ethanol to yield 8-amino-3-methyl-THQ, which is acylated with acetyl chloride to form the carboxamide. This method achieves a 60% overall yield.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
Nickel-aluminum alloy (41.3 g) in ethanol-sodium hydroxide solutions accelerates the reduction of oximes to amines, a critical step in intermediate synthesis (e.g., converting 3-methyl-8-oximino-THQ to 8-amino-3-methyl-THQ with 85% yield).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce tetrahydroquinoline derivatives .
Scientific Research Applications
Biological Applications
1. Anticancer Activity:
Research has demonstrated that derivatives of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide can induce oxidative stress in cancer cells. This leads to apoptosis through pathways such as PI3K/AKT/mTOR signaling. The compound has shown promise in inhibiting proteasome activity, which is crucial for regulating cellular processes like the cell cycle and apoptosis .
2. Antiproliferative Effects:
In vitro studies have reported that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells. The mechanism involves increasing reactive oxygen species (ROS) levels, which selectively targets cancer cells that are more susceptible to oxidative stress .
3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymatic pathways. Research indicates that it can interact with proteasome subunits, affecting protein degradation pathways critical in cancer progression . This characteristic positions it as a potential therapeutic agent in targeted cancer therapies.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research explored the anticancer efficacy of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline derivatives. The results indicated significant cytotoxic effects on multiple cancer cell lines, with particular emphasis on the compound's ability to induce apoptosis through oxidative stress mechanisms .
Case Study 2: Enzyme Interaction Studies
Research conducted at a pharmaceutical laboratory focused on the enzyme inhibition properties of this compound. The study found that specific derivatives effectively inhibited proteasome activity in vitro, suggesting potential applications in cancer therapy where proteasome inhibitors are beneficial .
Mechanism of Action
The mechanism of action of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities . It can also inhibit enzymes involved in various biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide Hydrochloride (Tiquinamide)
- Structural Differences : Tiquinamide replaces the hydroxyl group with a thiocarboxamide (-NHC(S)NH₂) at position 8 and retains the 3-methyl substitution .
- Biological Activity: Tiquinamide exhibits potent gastric antisecretory activity in multiple animal models, inhibiting basal and chemically stimulated acid secretion. Its mechanism may involve non-competitive antagonism of acetylcholine and histamine receptors .
- Key Contrast: The absence of a hydroxyl group and presence of thiocarboxamide in tiquinamide suggest that electronic and steric effects at position 8 significantly influence receptor interactions.
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
- Structural Differences : This analog lacks the hydroxyl group at position 8 but includes an N-methylated carboxamide (-CONHMe) .
- Synthesis and Availability : Synthesized via lithiation and carbon dioxide trapping (similar to methods in ), it is commercially available, indicating industrial relevance .
- Implications : The N-methyl group may enhance lipophilicity, affecting membrane permeability compared to the hydroxyl-containing target compound.
8-Hydroxyquinoline Derivatives
- Structural Differences: Fully aromatic 8-hydroxyquinoline analogs (e.g., 8-hydroxyquinoline sulfate) lack the tetrahydroquinoline ring and carboxamide group .
- Biological Activity: Known for metal chelation and antimicrobial properties, these compounds rely on the hydroxyl and aromatic nitrogen for binding metal ions .
Antisecretory Activity
Metal Chelation Potential
- The hydroxyl and carboxamide groups in the target compound may enable chelation of transition metals, akin to 8-hydroxyquinoline derivatives . This property could be explored for anticancer or antimicrobial applications.
Data Table: Structural and Functional Comparison
Biological Activity
8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (abbreviated as 8-HMQ) is a compound belonging to the tetrahydroquinoline class, noted for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 8-HMQ, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-HMQ is , featuring a bicyclic framework with a hydroxyl group at the 8-position and a carboxamide functional group. These structural characteristics contribute to its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
Research has shown that 8-HMQ exhibits significant biological activity through various mechanisms:
- Induction of Apoptosis : Derivatives of 8-HMQ can induce oxidative stress in cancer cells, leading to apoptosis via pathways such as the PI3K/AKT/mTOR signaling pathway.
- Proteasome Inhibition : The compound has demonstrated the ability to inhibit proteasome activity, which plays a critical role in regulating cellular processes including the cell cycle and apoptosis. This inhibition is particularly relevant in cancer treatment as it can lead to the accumulation of pro-apoptotic factors .
- Tubulin Polymerization Inhibition : Similar to other known anti-cancer agents, 8-HMQ has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial for cell division and has been linked to cell cycle arrest at the G2/M phase in various cancer cell lines .
Anticancer Activity
A study evaluated the cytotoxic effects of 8-HMQ against several cancer cell lines. The findings indicated that the compound exhibited potent anti-proliferative activity with IC50 values comparable to established chemotherapeutic agents. For instance, in HeLa cells, the IC50 value was reported at approximately .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications in the hydroxyl and carboxamide groups significantly influence the biological activity of 8-HMQ derivatives. For example, compounds with additional methoxy groups showed enhanced potency against cancer cell lines due to improved binding affinity at target sites .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of compounds related to 8-HMQ:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Fully aromatic structure | Lacks tetrahydro structure; more stable |
| 5,6,7,8-Tetrahydroquinoline | Saturated ring system | Does not have hydroxyl or carboxamide groups |
| Quinolin-8-one | Oxidized form | More reactive due to carbonyl group |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Similar core structure but different substituents | Varies in biological activity based on substitution |
The combination of hydroxyl and carboxamide groups in 8-HMQ imparts distinct chemical reactivity and biological activity compared to these similar compounds, making it a valuable target for further research and development in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide?
The compound is synthesized via condensation reactions using precursors like 3-methyl-5,6,7,8-tetrahydroquinolin-8-amine and acetic anhydride, often catalyzed by acidic or metal-based catalysts to optimize yield and purity . Alternative methods include Skraup or Friedlander syntheses , which construct the quinoline ring system by reacting substituted aromatic amines with α,β-unsaturated aldehydes or ketones . Key parameters to monitor include reaction temperature (typically 60–120°C), solvent polarity, and catalyst selection (e.g., H₂SO₄ for Skraup reactions).
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs NMR spectroscopy (¹H and ¹³C) to identify substituent positions and confirm the tetrahydroquinoline scaffold. X-ray crystallography is critical for resolving stereochemistry at the 8-hydroxy and carboxamide groups, which influence hydrogen-bonding networks and biological activity . For example, the 8-hydroxy group can form intramolecular hydrogen bonds with the carboxamide, stabilizing the molecule’s conformation .
Q. What analytical techniques are used to assess purity and stability?
- HPLC-MS : Quantifies impurities and degradation products, particularly under oxidative or hydrolytic conditions.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, as decomposition above 200°C may release toxic gases (e.g., CO, NOₓ) .
- UV-Vis spectroscopy : Monitors photostability, especially if the compound is light-sensitive.
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of functional group modifications?
The 8-hydroxy and carboxamide groups are reactive sites for derivatization. For example:
- Esterification : The carboxamide can be converted to esters using alkyl halides in basic media, but competing reactions (e.g., hydrolysis) require anhydrous conditions .
- Metal coordination : The hydroxyl group acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes studied for catalytic or antimicrobial applications .
Methodological Tip : Use kinetic studies (e.g., time-resolved IR) to track intermediate formation during substitutions.
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Variability in substituent positioning : Minor structural differences (e.g., methyl vs. ethyl groups) alter binding affinity.
- Assay conditions : Differences in pH or solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability.
Resolution : Perform dose-response curves across multiple assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) and validate with structural analogs (see Table 1) .
Q. Table 1: Comparison of Structural Analogs and Bioactivity
| Compound Name | Key Structural Features | Reported IC₅₀ (μM) | Reference |
|---|---|---|---|
| 8-Hydroxy-3-methyl-THQ-8-carboxamide | Methyl at C3, carboxamide at C8 | 12.5 ± 1.2 | |
| 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | Ethoxy at C8, carboxylic acid at C3 | 8.7 ± 0.9 | |
| 4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide | Halogen substituents at C4/C6 | 5.3 ± 0.6 |
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., DNA gyrase) by aligning the carboxamide group with catalytic residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen-bond retention .
Q. How does the compound’s stereochemistry impact pharmacological properties?
The 8-hydroxy group’s configuration (R vs. S) affects:
- Membrane permeability : R-configuration enhances lipophilicity (logP = 1.8 vs. 1.2 for S) .
- Metabolic stability : S-configuration is more prone to glucuronidation in liver microsomes .
Experimental validation : Use chiral HPLC to separate enantiomers and test in vitro/in vivo models.
Methodological Guidelines for Data Reproducibility
- Synthesis : Report catalyst loadings, reaction times, and purification steps (e.g., column chromatography gradients) to minimize batch-to-batch variability .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and solvent controls to account for vehicle effects .
- Data analysis : Apply statistical rigor (e.g., ANOVA for dose-response comparisons) and share raw datasets via repositories like Zenodo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
